1-Isobutyl-1H-pyrazole-5-sulfonamide
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Overview
Description
1-Isobutyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a sulfonamide group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds or through 1,3-dipolar cycloaddition reactions . One common method involves the reaction of isobutylhydrazine with a suitable sulfonyl chloride under basic conditions to form the desired sulfonamide derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly and cost-effective methods such as the use of heterogeneous catalysts like Amberlyst-70, which offers a simple reaction workup and valuable green chemistry attributes .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Isobutyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A non-steroidal anti-inflammatory drug with a similar pyrazole-sulfonamide structure.
Sulfaphenazole: An antibacterial agent with a sulfonamide group attached to a pyrazole ring.
Rimonabant: An anti-obesity drug that also contains a pyrazole moiety.
Uniqueness
1-Isobutyl-1H-pyrazole-5-sulfonamide is unique due to its specific isobutyl substitution, which can influence its biological activity and selectivity compared to other pyrazole-sulfonamide derivatives .
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)5-10-7(3-4-9-10)13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
InChI Key |
XLFSNFCPHXKTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)S(=O)(=O)N |
Origin of Product |
United States |
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